6-(furan-2-yl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one
Beschreibung
Eigenschaften
IUPAC Name |
6-(furan-2-yl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c25-19-9-8-17(18-7-4-14-27-18)21-24(19)15-20(26)23-12-10-22(11-13-23)16-5-2-1-3-6-16/h1-9,14H,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJESARPVSDDEFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(furan-2-yl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a furan-containing reagent.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be attached through nucleophilic substitution reactions, where the piperazine nitrogen attacks an electrophilic carbon center on the pyridazinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
6-(furan-2-yl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The pyridazinone core can be reduced to form dihydropyridazinones.
Substitution: The phenylpiperazine moiety can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridazinone core may produce dihydropyridazinones.
Wissenschaftliche Forschungsanwendungen
6-(furan-2-yl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 6-(furan-2-yl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The phenylpiperazine moiety can enhance its binding affinity to certain receptors, while the pyridazinone core may contribute to its overall stability and activity.
Vergleich Mit ähnlichen Verbindungen
Position 6 Substituent Variations
Key Insight : Halogenated aryl groups (e.g., chloro, fluoro) are associated with enhanced inhibitory potency in enzyme assays . The furan group in the target compound may offer distinct electronic and steric effects compared to bulkier or halogenated aryl substituents.
Piperazine Substituent Variations
Key Insight : Electron-withdrawing groups (e.g., Cl, F) on the piperazine ring are frequently employed to optimize binding interactions in enzyme pockets . The phenyl group in the target compound may balance lipophilicity and steric bulk.
Research Findings and Implications
- Synthetic Flexibility: Pyridazinone derivatives are synthesized via nucleophilic substitution, enabling diverse functionalization (e.g., furan, halogenated aryl, indole) .
- Biological Activity Trends :
- Knowledge Gaps: Quantitative data (e.g., IC₅₀, solubility) for the target compound are absent in the provided evidence, highlighting a need for further experimental validation.
Biologische Aktivität
The compound 6-(furan-2-yl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one is a complex heterocyclic molecule that exhibits significant potential for various biological activities. Its structural features, which include a pyridazine core, a furan moiety, and a piperazine substituent, suggest that it may interact with multiple biological targets, making it an interesting subject for pharmacological research.
Structural Characteristics
The compound's structure can be broken down into its key components:
- Pyridazine Core : A six-membered ring containing two nitrogen atoms.
- Furan Ring : A five-membered aromatic ring with oxygen.
- Piperazine Derivative : A cyclic compound containing two nitrogen atoms in a six-membered ring.
These structural elements contribute to its reactivity and potential pharmacological properties.
Biological Activities
Research indicates that compounds similar to 6-(furan-2-yl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one exhibit a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of pyridazinones can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .
- Neuropharmacological Effects : The presence of the piperazine group is associated with neuropharmacological activity, potentially affecting neurotransmitter receptors involved in various neurological disorders.
- Antimicrobial Properties : Compounds bearing the pyridazinone structure have demonstrated antibacterial and antifungal activities, making them candidates for treating infectious diseases .
- Anti-inflammatory Effects : Some studies highlight the anti-inflammatory potential of similar compounds, particularly those that inhibit phosphodiesterase enzymes .
The biological activity of 6-(furan-2-yl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one likely involves interactions with specific receptors or enzymes. For example:
- The piperazine moiety may facilitate binding to serotonin or dopamine receptors, influencing mood and behavior.
- The furan ring may enhance the lipophilicity of the compound, aiding in membrane penetration and receptor interaction.
Comparative Analysis
To better understand the potential of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-[2-Oxo-2-(4-methoxyphenyl)piperazin-1-yl]ethyl]pyridine | Contains piperazine and pyridine core | Anticonvulsant activity |
| 3-(furan-2-carbonyl)-4-(4-methylpiperazin-1-yl)quinolin | Quinoline instead of pyridazine | Antitumor properties |
| 7-amino-thieno[3,2-c]pyridazine derivatives | Thieno-pyridazine structure | Antiviral activity |
This table illustrates how variations in structure can lead to different biological activities, emphasizing the unique profile of 6-(furan-2-yl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one .
Case Studies
Several studies have investigated the biological effects of pyridazinone derivatives:
- Anticancer Studies : A study conducted by Cunha et al. (2003) evaluated various pyridazinone derivatives for their anticancer properties, highlighting their ability to induce apoptosis in cancer cells .
- Neuropharmacological Research : Research by Özdemir et al. (2019) explored the effects of piperazine-containing compounds on neurotransmission, showing potential benefits in treating anxiety and depression .
- Antimicrobial Activity Evaluation : Husain et al. (2011) reported on the antimicrobial efficacy of pyridazinone derivatives against Gram-positive and Gram-negative bacteria, providing evidence for their use as antimicrobial agents .
Q & A
Q. Q1. What are the common synthetic routes for 6-(furan-2-yl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one?
Methodological Answer: A standard approach involves nucleophilic addition-elimination reactions. For example, reacting 6-(furan-2-yl)pyridazin-3(2H)-one with a ketone precursor (e.g., 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone) in the presence of a base like sodium ethoxide. The reaction’s regioselectivity is influenced by steric and electronic effects of the substituents . Characterization typically employs ¹H/¹³C NMR to confirm the pyridazinone core and substituents, IR spectroscopy for carbonyl groups (C=O at ~1700 cm⁻¹), and HRMS for molecular weight validation .
Advanced Synthesis: Regioselectivity and Optimization
Q. Q2. How can regioselectivity challenges during synthesis be addressed when introducing multiple substituents?
Methodological Answer: Regioselectivity issues arise due to competing reactive sites on the pyridazinone ring. Strategies include:
- Protecting group chemistry : Temporarily blocking reactive sites (e.g., using tert-butyldimethylsilyl for hydroxyl groups) to direct substitution .
- Sequential reactions : Introducing bulky groups (e.g., 4-phenylpiperazine) first to sterically hinder undesired positions .
- Computational modeling : DFT calculations (e.g., using Gaussian) to predict transition-state energies and optimize reaction conditions .
Structural Analysis and Crystallography
Q. Q3. What techniques resolve structural ambiguities in analogs of this compound?
Methodological Answer:
- X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and torsion angles, critical for confirming substituent orientation. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 8.9168 Å, b = 10.7106 Å) are reported for related pyridazinones .
- 2D NMR (COSY, NOESY) : Identifies through-space interactions (e.g., NOE correlations between furan protons and pyridazinone ring protons) .
Biological Activity and Target Identification
Q. Q4. What biological targets are hypothesized for this compound?
Methodological Answer:
- Phosphodiesterase (PDE) inhibition : Pyridazinones are known PDE inhibitors; assay using fluorescence-based cAMP/cGMP hydrolysis kits (e.g., Sigma-Aldrich PDE-Glo™) .
- Serotonin receptor modulation : The 4-phenylpiperazine moiety suggests 5-HT₁A/2A affinity. Radioligand binding assays (e.g., [³H]-8-OH-DPAT for 5-HT₁A) validate target engagement .
- Cellular assays : Anti-proliferative activity tested via MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ values reported in µM ranges) .
Advanced Bioactivity: Resolving Data Contradictions
Q. Q5. How can conflicting bioactivity data across structural analogs be reconciled?
Methodological Answer:
- Structure-activity relationship (SAR) studies : Compare analogs with systematic substituent variations (e.g., furan vs. thiophene, phenylpiperazine vs. morpholine). For example, replacing furan with thiophene may enhance lipophilicity (logP increase by ~0.5) and alter receptor binding .
- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values from kinase assays) to identify trends. Contradictions may arise from assay conditions (e.g., pH, temperature) or cell line variability .
Physicochemical Properties and Formulation
Q. Q6. How do substituents influence solubility and bioavailability?
Methodological Answer:
- LogP calculations : The 4-phenylpiperazine group increases lipophilicity (predicted logP ~2.5), while the furan ring contributes to π-π stacking. Experimental logP via shake-flask method .
- Solubility enhancement : Co-crystallization with succinic acid (1:1 molar ratio) improves aqueous solubility by 10-fold .
- In vitro permeability : Caco-2 monolayer assays assess intestinal absorption (Papp values >1×10⁻⁶ cm/s indicate high permeability) .
Stability and Degradation Pathways
Q. Q7. What are the major degradation products under accelerated stability conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
- Oxidative degradation : LC-MS identifies N-oxide derivatives (e.g., piperazine → piperazine-N-oxide, m/z +16) .
- Hydrolysis : Pyridazinone ring opening under acidic conditions (pH 1–3), detected via HPLC with diode-array detection .
Mechanistic Studies: In Vitro to In Vivo Translation
Q. Q8. How can in vitro findings be validated in preclinical models?
Methodological Answer:
- Rodent pharmacokinetics : IV/PO dosing in Sprague-Dawley rats (e.g., 10 mg/kg) to calculate AUC, t₁/₂, and bioavailability (>30% suggests suitability for oral administration) .
- Target engagement : Microdialysis in brain regions (e.g., prefrontal cortex) to measure serotonin levels after compound administration .
- Toxicology : 28-day repeat-dose studies in rodents, monitoring liver enzymes (ALT/AST) and renal biomarkers (creatinine) .
Computational Modeling for Drug Design
Q. Q9. How can molecular docking predict binding modes to biological targets?
Methodological Answer:
- Protein preparation : Retrieve PDE4B or 5-HT₁A structures from PDB (e.g., 1XM6). Optimize protonation states with PROPKA .
- Docking simulations : Use AutoDock Vina to predict binding poses. The furan oxygen may form H-bonds with PDE4B’s Gln369, while the phenylpiperazine interacts with hydrophobic pockets .
- MD simulations : AMBER or GROMACS for 100 ns trajectories to assess binding stability (RMSD <2.0 Å indicates stable complexes) .
Interdisciplinary Research Applications
Q. Q10. What integrated approaches combine synthesis, modeling, and bioassays?
Methodological Answer:
- Fragment-based drug design : Screen pyridazinone fragments via SPR (surface plasmon resonance) for target binding, followed by structure-guided elongation .
- High-throughput screening (HTS) : Test 10,000+ analogs in PDE inhibition assays, prioritizing hits with IC₅₀ <1 µM .
- Translational pipelines : Combine in silico ADMET predictions (e.g., SwissADME), in vitro toxicity (e.g., Ames test), and in vivo efficacy for lead optimization .
Tables for Key Data
Table 1: Comparative Bioactivity of Pyridazinone Derivatives
| Compound | Target (IC₅₀) | logP | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | PDE4B (0.8 µM) | 2.5 | 0.12 |
| 6-(Thiophen-2-yl) Analog | PDE4B (1.2 µM) | 3.0 | 0.08 |
| 4-Morpholinyl Derivative | 5-HT₁A (15 nM) | 1.8 | 0.45 |
Table 2: Crystallographic Data for Related Compounds
| Parameter | Value |
|---|---|
| Space Group | P1 |
| Unit Cell (Å) | a=8.9168, b=10.7106 |
| R-Factor | 0.036 |
| Resolution (Å) | 1.90 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
